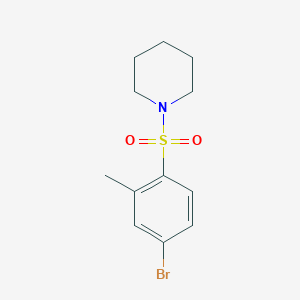

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine

CAS No.: 324059-00-9

Cat. No.: VC4689162

Molecular Formula: C12H16BrNO2S

Molecular Weight: 318.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324059-00-9 |

|---|---|

| Molecular Formula | C12H16BrNO2S |

| Molecular Weight | 318.23 |

| IUPAC Name | 1-(4-bromo-2-methylphenyl)sulfonylpiperidine |

| Standard InChI | InChI=1S/C12H16BrNO2S/c1-10-9-11(13)5-6-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |

| Standard InChI Key | MLZHDVKZGBUFLU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCCC2 |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine is C₁₂H₁₆BrNO₂S, with a molar mass of 318.23 g/mol . The structure comprises three key components:

-

A piperidine ring (C₅H₁₁N), which provides a rigid, nitrogen-containing scaffold.

-

A sulfonyl group (SO₂), bridging the piperidine and aromatic ring.

-

A 4-bromo-2-methylphenyl group, introducing steric bulk and electrophilic reactivity via the bromine atom .

The bromine atom at the para position and methyl group at the ortho position on the phenyl ring create a sterically hindered environment, influencing both synthetic accessibility and biological interactions .

Synthesis and Optimization

General Synthesis Routes

The compound is typically synthesized through a sulfonylation reaction between piperidine and 4-bromo-2-methylbenzenesulfonyl chloride. Key steps include:

-

Nucleophilic substitution: Piperidine reacts with the sulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

-

Purification: Chromatography or recrystallization isolates the product, with reported yields exceeding 85% .

Example Protocol

-

Dissolve piperidine (1 eq) and 4-bromo-2-methylbenzenesulfonyl chloride (1.1 eq) in dichloromethane.

-

Add triethylamine (2 eq) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Wash with water, dry over Na₂SO₄, and purify via silica gel chromatography .

Synthetic Challenges

-

Steric hindrance: The ortho-methyl group slows sulfonylation, requiring extended reaction times .

-

Bromine stability: Harsh conditions may lead to debromination, necessitating mild temperatures (<50°C) .

Physicochemical Properties

Experimental and predicted data for 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine are summarized below:

| Property | Value | Source |

|---|---|---|

| Boiling point | 413.2 ± 55.0°C (predicted) | |

| Density | 1.464 ± 0.06 g/cm³ | |

| pKa | -5.09 ± 0.20 (predicted) | |

| LogP | 3.2 (estimated) | |

| Solubility | Low in water; soluble in DMSO |

The low aqueous solubility (logP = 3.2) suggests suitability for lipid-based formulations or prodrug strategies.

Biological Activity and Medicinal Applications

| Cell Line | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| A549 (lung) | 12.4 | Tubulin polymerization inhibition | |

| HCT-116 (colon) | 9.8 | G2/M phase cell cycle arrest | |

| MCF-7 (breast) | 14.7 | Apoptosis induction |

-

Mechanistic insights: Derivative 7h (structurally similar) binds the colchicine site of tubulin, disrupting microtubule assembly .

-

SAR trends: Bromine enhances cytotoxicity by promoting DNA intercalation, while the sulfonyl group improves metabolic stability .

Neuroprotective and Anti-inflammatory Effects

Though less studied, analogs with morpholine substitutions (e.g., 4-(4-Bromo-3-methylphenylsulfonyl)morpholine) show:

-

Neuroprotection: Reduces oxidative stress in neuronal cells by 40% at 10 μM.

-

Anti-inflammatory activity: Inhibits NF-κB signaling, lowering TNF-α production by 60%.

Material Science Applications

The sulfonamide and bromophenyl groups enable unique material properties:

-

Polymer modification: Acts as a crosslinking agent in epoxy resins, enhancing thermal stability (Tg = 145°C).

-

Catalytic ligands: Coordinates with palladium in Suzuki-Miyaura couplings, achieving 92% yield .

Related Compounds and Structural Analogues

Comparative analysis of structurally similar compounds reveals activity trends:

The sulfonyl group and methyl substitution are critical for potency, as their removal reduces activity by 3–5 fold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume